molecular formula C19H28ClN5O2 B11105086 N,N-dibutyl-6-chloro-N'-(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

N,N-dibutyl-6-chloro-N'-(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11105086
M. Wt: 393.9 g/mol
InChI Key: NPDLISSTGBYEOM-UHFFFAOYSA-N
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Description

N,N-DIBUTYL-N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorinated aniline and dimethoxyaniline groups. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBUTYL-N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE typically involves a multi-step process. One common method includes the reaction of 4-chloro-6-(2,4-dimethoxyanilino)-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBUTYL-N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the triazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted triazines, N-oxides, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-DIBUTYL-N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-DIBUTYL-N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s triazine ring and substituted groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-2-chloroacetamide
  • 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
  • N,N-Dibutyl-4-methylaniline

Uniqueness

N,N-DIBUTYL-N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H28ClN5O2

Molecular Weight

393.9 g/mol

IUPAC Name

2-N,2-N-dibutyl-6-chloro-4-N-(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H28ClN5O2/c1-5-7-11-25(12-8-6-2)19-23-17(20)22-18(24-19)21-15-10-9-14(26-3)13-16(15)27-4/h9-10,13H,5-8,11-12H2,1-4H3,(H,21,22,23,24)

InChI Key

NPDLISSTGBYEOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)Cl

Origin of Product

United States

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